molecular formula C11H14N2O3 B12085022 2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide

2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide

Cat. No.: B12085022
M. Wt: 222.24 g/mol
InChI Key: JUPMMRMQFOZRLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide is an organic compound that features both an amino group and a tetrahydrofuran moiety attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide typically involves the reaction of 2-amino-5-hydroxybenzamide with tetrahydrofuran-3-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The tetrahydrofuran moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-hydroxybenzamide: Lacks the tetrahydrofuran moiety.

    2-Amino-5-methoxybenzamide: Contains a methoxy group instead of the tetrahydrofuran moiety.

    2-Amino-5-ethoxybenzamide: Contains an ethoxy group instead of the tetrahydrofuran moiety.

Uniqueness

2-Amino-5-((tetrahydrofuran-3-yl)oxy)benzamide is unique due to the presence of the tetrahydrofuran moiety, which can impart distinct chemical and physical properties. This moiety can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-5-(oxolan-3-yloxy)benzamide

InChI

InChI=1S/C11H14N2O3/c12-10-2-1-7(5-9(10)11(13)14)16-8-3-4-15-6-8/h1-2,5,8H,3-4,6,12H2,(H2,13,14)

InChI Key

JUPMMRMQFOZRLH-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.